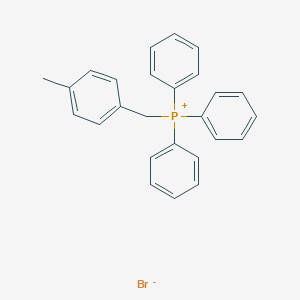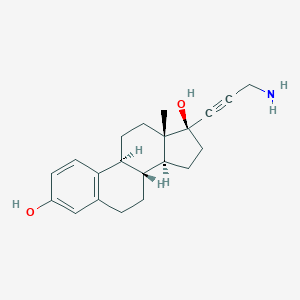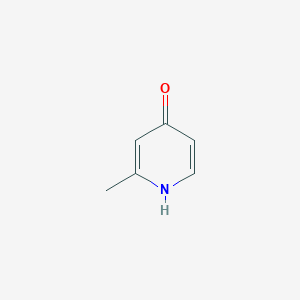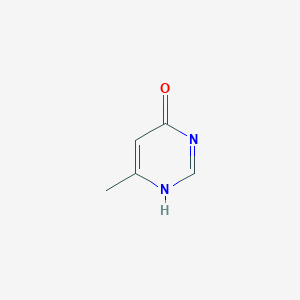
Diphenyl terephthalate
Descripción general
Descripción
Synthesis Analysis
Diphenyl terephthalate synthesis has been explored through various methodologies, including novel approaches for the efficient synthesis of terephthalate derivatives. For instance, a novel (3 + 3) annulation approach has been developed for the synthesis of 2-aryl terephthalates from nitroallylic acetates and stabilized sulfur ylides, forming biaryls bearing a terephthalate moiety through a cascade of reactions (Lakshminarayana Satham & I. Namboothiri, 2018). Another study highlights the synthesis of terephthalate polyesters completely prepared from renewable resources, demonstrating the potential for sustainable production of this compound-related polymers (M. Colonna et al., 2011).
Molecular Structure Analysis
The molecular structure of this compound plays a crucial role in its chemical behavior and applications. Studies such as those on the graphene oxide-wrapped organic dipotassium terephthalate hollow microrods have provided insights into its structure-related enhanced potassium storage capabilities (Xuanpeng Wang et al., 2018).
Chemical Reactions and Properties
This compound participates in various chemical reactions, underlining its importance in polymer science and material chemistry. The mechanochemical synthesis of alkaline earth metal terephthalates, for example, demonstrates the versatility of this compound in forming complex compounds (G. Scholz et al., 2014).
Physical Properties Analysis
The physical properties of this compound, including its thermal and mechanical properties, are of significant interest. Research on new unsaturated poly(ester-urethane) based on terephthalic acid derived from polyethylene terephthalate (PET) waste bottles indicates the material's high thermal and mechanical stability (A. Issam et al., 2012).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity and the role it plays in the synthesis of polymers and other materials, are crucial for its applications in various fields. The synthesis and effect of N,N'-Diphenylterephthalamide on the crystallization of isotactic polypropylene highlights the impact of this compound derivatives on polymer crystallization processes (Henglun Cheng et al., 2020).
Safety and Hazards
Direcciones Futuras
Research into the degradation of plastic and plastic-derived chemicals, including Diphenyl terephthalate, is ongoing. Photocatalytic technology has been recognized as a promising proposal to degrade these pollutants . Additionally, the recycling of polymeric waste materials into valuable ones has become a hot topic in mainstream research .
Mecanismo De Acción
Target of Action
Diphenyl terephthalate, a type of phthalate, primarily targets the endocrine system . It interacts with hormone synthesis, transport, and metabolism, affecting the balance of hormones in the organism . Specifically, it dysregulates the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . It also interferes with nuclear receptors in various neural structures involved in controlling brain functions .
Mode of Action
This compound, as an endocrine-disrupting chemical, can alter the development and function of hormone-dependent structures within the nervous system . This interaction can induce neurological disorders . It modulates the activity of estrogen receptors within the hypothalamic-pituitary-gonadal (HPG) axis .
Biochemical Pathways
The biodegradation of phthalates, including this compound, involves the production of phthalic acid as an intermediate product . The metabolic pathways and ring cleavage of phthalic acid can be used for further utilization of the phthalic acid generated . The metabolic pathways of phthalic acid under anaerobic and aerobic process conditions are different .
Result of Action
The action of this compound can lead to various cognitive and behavioral disorders . This is due to its effect on brain structures linked with neurological disorders . For instance, exposure to phthalates has been associated with neurological disorders such as attention-deficit/hyperactivity disorder, autism spectrum disorder, and decreased masculine behavior .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, phthalates are known to be more readily biodegraded and mineralized when they have shorter ester chains . .
Propiedades
IUPAC Name |
diphenyl benzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O4/c21-19(23-17-7-3-1-4-8-17)15-11-13-16(14-12-15)20(22)24-18-9-5-2-6-10-18/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGJOUYGWKFYQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(=O)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061765 | |
| Record name | Diphenyl terephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless powder; [Alfa Aesar MSDS] | |
| Record name | Diphenyl terephthalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20638 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
1539-04-4 | |
| Record name | 1,4-Diphenyl 1,4-benzenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1539-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenyl terephthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001539044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenyl terephthalate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402474 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Benzenedicarboxylic acid, 1,4-diphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diphenyl terephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenyl terephthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.786 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHENYL TEREPHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0KW8M264E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Diphenyl terephthalate primarily used for?
A1: this compound serves as a crucial monomer in synthesizing various polymers, notably poly(p-phenylene terephthalate) (PPTE) [] and aromatic-aliphatic poly(ester-sulfone)s []. It acts as a building block, reacting with other monomers to form the polymer backbone.
Q2: What are the structural characteristics of this compound?
A2: While the provided research papers do not explicitly state the molecular formula and weight of DPT, they heavily imply its structure as a diester derived from terephthalic acid and phenol. Its molecular formula is C20H14O4, and its molecular weight is 318.32 g/mol.
Q3: How does the incorporation of this compound affect the properties of polymers?
A3: DPT significantly influences the thermal properties of polymers. For instance, in poly(ester-sulfone)s, DPT increases the glass transition temperature (Tg) compared to isophthalate and phthalate counterparts due to the reduced flexibility of the para-substituted benzene ring in the polymer backbone []. In siloxane copolyesters, incorporating DPT alongside diphenyl isophthalate allows for tailoring the Tg within a specific range (155 to 222°C) [].
Q4: Are there any specific morphological observations related to polymers synthesized using this compound?
A4: Interestingly, PPTE crystals, synthesized using DPT as a monomer, exhibit distinct morphologies compared to structurally similar poly(oxy-1,4-benzenediylcarbonyl) (POB) []. While POB forms whisker-like crystals, PPTE forms sheaf-like or plate-like single crystals, highlighting the influence of DPT on polymer chain alignment and crystal packing.
Q5: Can this compound be used in synthesizing liquid crystalline polymers?
A5: Yes, DPT contributes to liquid crystallinity in certain polymers. Research indicates that incorporating DPT with bisphenol A and siloxanes yields thermotropic polyester carbonates suitable for fiber spinning and molding applications due to their liquid crystalline nature [, ].
Q6: Does this compound participate in any exchange reactions during polymerization?
A6: Studies using DPT as a model compound revealed its involvement in transesterification reactions with polycarbonate []. This finding suggests potential exchange reactions occurring during the synthesis of polyarylcarboxylates when DPT is a component.
Q7: What are the typical reaction conditions employed when using this compound in polymer synthesis?
A7: Melt polymerization under reduced pressure and elevated temperatures (ranging from 200 to 290°C) is a common method for utilizing DPT []. Catalysts like dibutyltin dilaurate or tin octoate are often employed to facilitate the polymerization process [, ].
Q8: Beyond its role in polymer synthesis, are there other applications for this compound?
A8: DPT, alongside divinyl terephthalate, can act as a stabilizer in fluoroolefin compositions, particularly when combined with ascorbic acid and nitromethane []. This application highlights the versatility of DPT beyond its traditional role as a monomer.
Q9: How does this compound impact the solubility of the resulting polymers?
A9: DPT can influence the solubility of the final polymer. For example, aromatic-aliphatic poly(ester-sulfone)s derived from DPT show limited solubility, dissolving only in trifluoroacetic acid, while their counterparts derived from diphenyl phthalate or diphenyl isophthalate exhibit solubility in a wider range of solvents [].
Q10: Can you elaborate on the crystallization behavior of oligomers synthesized using this compound?
A10: Research shows that oligoesters produced from bisphenol A and a mixture of this compound and diphenyl isophthalate can crystallize under specific conditions []. The melting point of these oligomers, ranging from 140 to 220°C, is influenced by the crystallization solvent and the oligomer's inherent viscosity.
Q11: What are the implications of this compound's melting point depression in polymer blends?
A11: The significant melting point depression of DPT when blended with polycarbonate has intriguing implications for annealing-induced phase separation []. This phenomenon allows for potential replasticization of the polymer during annealing when confined between glass slides, offering a potential route to maintain Tg in multi-layer devices.
Q12: How does the use of this compound contribute to research infrastructure and resources?
A12: DPT's widespread use in polymer chemistry research has contributed to developing robust analytical techniques for characterizing polymers. This includes methods like Fourier transform infrared spectroscopy, nuclear magnetic resonance, differential scanning calorimetry, and X-ray diffraction, which are essential tools in materials science research [, , ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate](/img/structure/B44519.png)

![[1,1'-Binaphthalene]-2,2'-diamine](/img/structure/B44522.png)




![(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-aminophenyl)propanoic acid](/img/structure/B44535.png)



![Benzhydryl (6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B44547.png)

